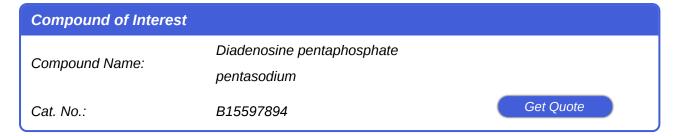


Application Notes and Protocols for Diadenosine Pentaphosphate Pentasodium in Electrophysiology Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine pentaphosphate (Ap5A), a member of the dinucleoside polyphosphate family, is an endogenous signaling molecule found in various tissues, including the myocardium and nervous system. It is stored in high concentrations within platelet dense granules and released upon platelet activation. Ap5A exerts a range of effects on cellular electrophysiology through multiple mechanisms, including direct interaction with ion channels and modulation of purinergic receptors. These diverse actions make Ap5A a molecule of significant interest in cardiovascular and neuroscience research.

These application notes provide a comprehensive overview of the electrophysiological effects of Ap5A, detailed protocols for its study using patch-clamp and Langendorff-perfused heart techniques, and a summary of its key quantitative effects.

Mechanisms of Action

The electrophysiological effects of Diadenosine pentaphosphate are complex and tissuedependent, primarily mediated through:



- Direct Inhibition of ATP-Sensitive Potassium (K-ATP) Channels: Ap5A is a potent antagonist
 of cardiac K-ATP channels. It directly binds to the channel complex, reducing its open
 probability in a concentration-dependent manner. This action is independent of purinergic
 receptors.
- Modulation of Purinergic P1 (Adenosine) Receptors: In some multicellular preparations, particularly in the atria, Ap5A can be hydrolyzed by ectonucleotidases to adenosine.
 Adenosine then activates A1 adenosine receptors, which are G-protein coupled receptors.
 Activation of A1 receptors can, in turn, modulate various ion channels, including the activation of the acetylcholine-sensitive potassium current (I-K(ACh)).
- Interaction with Purinergic P2 Receptors: Ap5A can also act as a ligand for P2 purinergic receptors. In the nervous system, it has been shown to modulate P2X1 receptors, which are ligand-gated ion channels, leading to changes in intracellular calcium concentrations and affecting neuronal development. In some cardiac tissues, P2 receptor activation by Ap5A can lead to alterations in action potential duration.
- Activation of Ryanodine Receptors: Ap5A has been identified as a potent activator of cardiac ryanodine receptors (RyR2), which are critical for calcium release from the sarcoplasmic reticulum.
- Modulation of Voltage-Gated Calcium Channels: In central neurons, Ap5A has been shown to enhance the activity of N-type voltage-gated calcium channels.

Data Presentation

The following tables summarize the quantitative data on the effects of **Diadenosine pentaphosphate pentasodium** in various electrophysiological studies.

Table 1: Effects of Ap5A on K-ATP Channels in Guinea-Pig Ventricular Myocytes



Parameter	Value	Reference
Ap5A Concentration for Strong Inhibition	50 μΜ	[1]
NPo (Control)	4.16 ± 0.50	[1]
NPo (50 μM Ap5A)	0.85 ± 0.30	[1]
NPo (Washout)	2.26 ± 0.60	[1]
Half-maximal effective concentration (IC50)	16 μΜ	[1]
Hill coefficient	1.6	[1]

Table 2: Electrophysiological Effects of Ap5A in Rabbit Atrial Myocardium

Parameter	Condition	Value	Reference
Spontaneous Cycle Length	Control	225 ± 14 ms	[2][3]
Αρ5Α (50 μΜ)	1823 ± 400 ms	[2][3]	
Atrial Effective Refractory Period (AERP)	Control	84 ± 14 ms	[3]
Αρ5Α (100 μΜ)	58 ± 11 ms	[3]	
I-K(Ado) and I-K(ATP) induction	Ap5A (≤1 mM)	No induction	[2][3]

Table 3: Effects of Ap5A on Guinea Pig Atrial Electrophysiology



Parameter	Effect	Concentration	Reference
Action Potential Duration	Shortening	100 μΜ	[4][5]
Pacemaker Activity (Sinoatrial Node)	Slowing	100 μΜ	[4][5]
Ionic Current Activated	Potassium inward rectifier current (I-KACh)	100 μΜ	[5]

Table 4: Effects of Ap5A on Neuronal Properties

Cell Type	Effect	Receptor Involved	Reference
Cultured Hippocampal Neurons	Negative modulation of dendrite growth and number	P2X1	[6]
Rat Midbrain Synaptosomes	Promotes glutamate, GABA, or acetylcholine release	Dinucleotide receptors, N- and P/Q-type calcium channels	[7]
Rat Central Neurons	Enhances activity of N-type Ca2+ channels	Not specified	[8]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of K-ATP Channels in Isolated Cardiomyocytes

Objective: To measure the inhibitory effect of intracellularly applied Ap5A on K-ATP channel activity in ventricular myocytes.

Materials:

Isolated ventricular myocytes (e.g., from guinea pig)



- Patch-clamp amplifier and data acquisition system
- Borosilicate glass pipettes (resistance 1-2 MΩ)
- Perfusion system
- Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 2.5 CaCl2, 0.5 MgCl2, 5.5 Glucose, 5 HEPES (pH 7.4 with NaOH).
- Intracellular (Pipette) Solution (in mM): 110 K-aspartate, 25 KCl, 5 NaCl, 3 MgATP, 10 HEPES (pH 7.2 with KOH).
- Diadenosine pentaphosphate pentasodium (Ap5A) stock solution.

Procedure:

- Isolate ventricular myocytes using standard enzymatic digestion protocols.
- Place the isolated cells in a perfusion chamber on the stage of an inverted microscope and superfuse with the extracellular solution at 37°C.
- Pull patch pipettes and fire-polish to a resistance of 1-2 $M\Omega$.
- Fill the pipette with the intracellular solution. For the experimental group, add Ap5A to the intracellular solution to achieve the desired final concentration (e.g., 50 μM).
- Approach a single, healthy myocyte with the patch pipette and form a giga-ohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -70 mV.
- Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) to elicit K-ATP currents.
- Record baseline K-ATP channel activity.



- For inside-out patch configuration, after establishing a cell-attached patch, pull the pipette
 away from the cell to excise a membrane patch with the intracellular side facing the bath
 solution.
- Perfuse the inside-out patch with a solution mimicking the intracellular environment and then apply Ap5A to the bath to observe direct channel inhibition.
- Analyze the current-voltage relationship and channel open probability (NPo) before and after Ap5A application.

Protocol 2: Langendorff-Perfused Heart for Studying Ap5A's Effects on Atrial Electrophysiology

Objective: To investigate the effects of Ap5A on atrial effective refractory period (AERP) and susceptibility to arrhythmias in an isolated heart model.

Materials:

- · Langendorff perfusion system
- Isolated heart (e.g., from rabbit)
- Krebs-Henseleit buffer: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 2.5 mM CaCl2, 11 mM glucose, saturated with 95% O2/5% CO2.
- Pacing and recording electrodes
- Ap5A stock solution
- A1 receptor antagonist (e.g., DPCPX) for mechanistic studies.

Procedure:

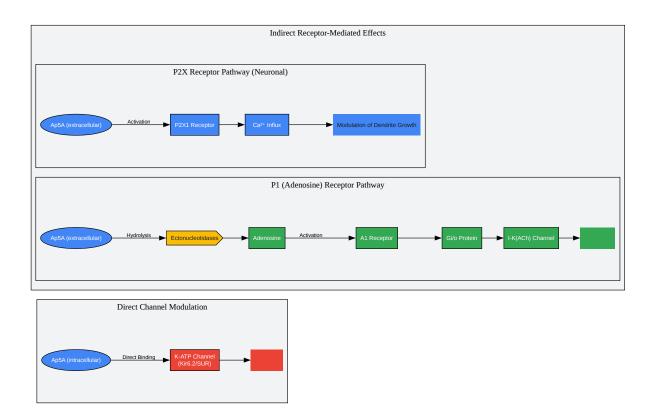
- Prepare the Langendorff system, ensuring the Krebs-Henseleit buffer is warmed to 37°C and oxygenated.
- Anesthetize the animal and quickly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.



- Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion at a constant pressure (e.g., 70-80 mmHg).
- Allow the heart to stabilize for at least 20-30 minutes.
- Place stimulating and recording electrodes on the atrium.
- Measure baseline parameters, including heart rate, atrioventricular conduction time, and AERP using standard programmed electrical stimulation protocols.
- Introduce Ap5A into the perfusate at the desired concentration (e.g., 1 μ M to 100 μ M).
- After a 10-15 minute equilibration period with Ap5A, repeat the electrophysiological measurements.
- To test for the involvement of adenosine, co-perfuse with an A1 receptor antagonist and Ap5A and observe if the effects are reversed.
- Induce atrial fibrillation using programmed electrical stimulation protocols to assess changes in vulnerability.

Mandatory Visualization

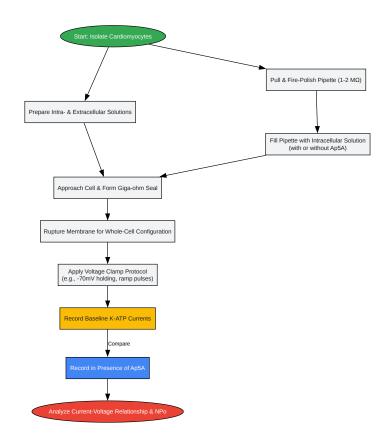




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Caption: Signaling pathways of Diadenosine pentaphosphate (Ap5A).





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Caption: Workflow for whole-cell patch-clamp experiments.

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